8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine
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Overview
Description
8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family This compound is characterized by the presence of an iodine atom at the 8th position and a trifluoromethyl group at the 6th position on the imidazo[1,5-a]pyrimidine ring
Mechanism of Action
Target of Action
Imidazopyridines, a class of compounds to which this compound belongs, are known to have a wide range of applications in medicinal chemistry .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Result of Action
It’s known that the conversion of imidazo[1,5-a]pyrimidine core into 3h-imidazo[4,5-b]pyridine takes place under acidic conditions, involving cleavage of c–n bond and formation of c–c bond .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine. For instance, it’s recommended to keep the compound in a dry, cool, and well-ventilated place . Also, it’s advised to avoid dust formation and ensure adequate ventilation during handling .
Preparation Methods
The synthesis of 8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone in the presence of an iodine source and a trifluoromethylating agent. The reaction conditions often involve the use of a solvent such as ethanol or acetonitrile and a catalyst like copper iodide. The reaction mixture is usually heated to reflux for several hours to ensure complete cyclization and formation of the desired product .
Chemical Reactions Analysis
8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Cycloaddition Reactions: The imidazo[1,5-a]pyrimidine ring can participate in cycloaddition reactions to form fused ring systems. Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride.
Scientific Research Applications
8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders and infectious diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials
Comparison with Similar Compounds
8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine can be compared with other imidazo[1,5-a]pyrimidine derivatives, such as:
8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine: Similar structure but with a chlorine atom instead of iodine, which affects its reactivity and biological activity.
8-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine:
6-(Trifluoromethyl)imidazo[1,5-a]pyridine: Lacks the iodine atom, resulting in different reactivity and biological interactions
These comparisons highlight the unique properties of this compound, particularly its potential for halogen bonding and enhanced lipophilicity due to the trifluoromethyl group.
Properties
IUPAC Name |
8-iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3IN3/c8-7(9,10)6-13-4(11)5-12-2-1-3-14(5)6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLZMLUHUWGFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(F)(F)F)I)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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